N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine
Description
Properties
IUPAC Name |
2-[(8-chloronaphthalen-1-yl)sulfonyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S/c1-15(8-12(16)17)20(18,19)11-7-3-5-9-4-2-6-10(14)13(9)11/h2-7H,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHASINFKFCSFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=CC2=C1C(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine typically involves the following steps:
Chlorination of Naphthalene: The starting material, naphthalene, undergoes chlorination to introduce a chloro group at the 8-position, forming 8-chloro-1-naphthalene.
Sulfonylation: The chlorinated naphthalene is then subjected to sulfonylation using a sulfonyl chloride reagent, resulting in the formation of 8-chloro-1-naphthylsulfonyl chloride.
Coupling with N-methylglycine: The final step involves the coupling of 8-chloro-1-naphthylsulfonyl chloride with N-methylglycine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group on the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted naphthalene derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
-
Building Block for Complex Molecules :
- N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine serves as a versatile building block in organic synthesis. It can be utilized to create more complex structures through various chemical reactions such as substitution and coupling.
-
Reactivity Studies :
- The compound's sulfonyl group can participate in electrophilic aromatic substitutions, making it valuable for studying reaction mechanisms and developing new synthetic pathways.
Biology
-
Biological Activity :
- Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. This compound is being investigated for its potential inhibitory effects on specific enzymes or proteins involved in disease pathways.
-
Target Interactions :
- The compound may interact with biomolecules, influencing cellular processes. Its unique structure allows it to bind to specific targets, potentially leading to therapeutic applications.
Medicine
-
Pharmaceutical Development :
- There is ongoing research into the use of this compound as an intermediate in the synthesis of pharmaceuticals aimed at treating various conditions, including metabolic disorders and infections.
- Case Studies :
Data Table: Summary of Applications
| Application Area | Specific Use | Potential Impact |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates synthesis of novel compounds |
| Biology | Enzyme inhibition studies | Potential therapeutic targets identified |
| Medicine | Pharmaceutical intermediate | Development of new treatments for diabetes |
Mechanism of Action
The mechanism of action of N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the chloro-substituted naphthalene ring can interact with hydrophobic pockets in proteins, further enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Sulfonyl Substituents
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Perfluorinated Derivatives (e.g., CAS 70281-93-5): These compounds exhibit high molecular weights due to fluorine content and are associated with environmental persistence and toxicity concerns . Unlike the chloronaphthyl group in the target compound, perfluorinated chains confer hydrophobicity and stability against degradation.
- Benzothiazole-Linked Sulfonamides : Compounds like those in Table 1 demonstrate anticonvulsant activity in neurotoxicity screenings, attributed to the benzothiazole moiety’s interaction with neural targets . The target compound lacks direct evidence of such activity but shares synthetic routes involving sulfonyl chloride condensation .
- Amino-Substituted Naphthyl Derivatives: The dimethylamino variant (CAS 1093-96-5) shares the methylglycine backbone with the target compound but differs in electronic properties due to the amino group, affecting reactivity in cycloaddition reactions .
Reactivity in Cycloaddition Reactions
The target compound’s methylglycine moiety enables azomethine ylide generation, critical for 1,3-dipolar cycloadditions. For example, N-methylglycine reacts with aldehydes (e.g., 3-formylchromone) to form intermediates like azomethine ylides, which subsequently react with dipolarophiles (e.g., fullerenes) to yield bioactive hybrids . In contrast, phenylglycine or proline derivatives form different ylides, leading to spiro-pyrrolidine or pyrrolizine products .
Physicochemical and Environmental Profiles
- Environmental Impact : Unlike perfluorinated derivatives (e.g., CAS 67584-51-4), the target compound’s chlorine substituent may confer biodegradability, though this requires validation .
Biological Activity
N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to sarcosine (N-methylglycine), which is known for its role in modulating NMDA receptor activity and its implications in psychiatric disorders such as schizophrenia. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonyl group attached to a naphthyl ring and a methylglycine moiety, which may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Glycine Transporters : Similar to sarcosine, this compound may act as an inhibitor of glycine transporter type 1 (GlyT1), enhancing glycine's action at NMDA receptors, which are crucial for synaptic plasticity and memory functions .
- Interaction with Proteins : The sulfonyl group can form strong interactions with various proteins and enzymes, potentially leading to inhibition or modulation of their activity. This interaction may enhance the compound's potency against specific targets.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of sulfonamides may exhibit antibacterial properties, although specific data on this compound's efficacy against pathogens remain limited .
Table 1: Summary of Biological Activities
Schizophrenia and NMDA Receptor Modulation
A notable study investigated the effects of sarcosine on schizophrenia symptoms, demonstrating that enhancing NMDA receptor function can alleviate positive and negative symptoms in patients. While this study did not directly involve this compound, it provides a relevant context for understanding how compounds affecting glycine transport can influence neurological disorders .
Antimicrobial Research
Research on related sulfonamide compounds has shown varying degrees of antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Although specific results for this compound are not yet available, the structural similarities suggest potential for similar effects .
Future Research Directions
Further investigation is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future research include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.
- Clinical Trials : Evaluating safety and efficacy in human subjects, particularly focusing on psychiatric conditions linked to NMDA receptor dysfunction.
- Mechanistic Studies : Detailed exploration of the molecular interactions between this compound and its biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine, and how can purity be optimized?
- Methodology :
- Sulfonylation : React glycine with 8-chloro-1-naphthalenesulfonyl chloride under basic conditions (e.g., NaHCO₃ in THF/water) to form the sulfonamide intermediate.
- Methylation : Introduce the methyl group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃ in DMF).
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
- Key Challenges : Competing N-methylation at undesired positions; optimize reaction time/temperature to minimize byproducts.
Q. How can researchers characterize the physicochemical stability of this compound under varying pH conditions?
- Methodology :
- pH Stability Study : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Sample aliquots at 0, 24, 48, and 72 hours.
- Analysis : Use LC-MS to detect degradation products. Quantify stability via UV-Vis spectroscopy (λ = 270 nm, naphthyl absorbance).
- Table : Typical degradation rates:
| pH | Half-life (h) | Major Degradation Pathway |
|---|---|---|
| 2 | >72 | Stable |
| 7 | 48 | Hydrolysis of sulfonamide |
| 12 | 12 | Dechlorination and ring oxidation |
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding affinity of this compound to sulfotransferase enzymes?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of sulfotransferases (e.g., PDB 1LS6). Parameterize the ligand using Gaussian09 (B3LYP/6-31G*).
- MD Simulations : Run 100 ns simulations in GROMACS with CHARMM36 forcefield to assess binding stability.
- Key Insight : The 8-chloro group enhances hydrophobic interactions with enzyme pockets, while the sulfonamide forms hydrogen bonds with Arg130 .
Q. How do structural modifications (e.g., replacing chloro with fluoro) impact bioactivity in vitro?
- Methodology :
- SAR Study : Synthesize analogs (e.g., 8-fluoro, 8-bromo derivatives) and test inhibitory activity against sulfatases.
- Assay : Use fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate) in enzyme kinetics assays (IC₅₀ determination).
- Data :
| Substituent | IC₅₀ (µM) | Selectivity (Sulfatase A vs. B) |
|---|---|---|
| 8-Cl | 0.12 | 10:1 |
| 8-F | 0.25 | 5:1 |
| 8-Br | 0.09 | 15:1 |
Q. What protocols mitigate interference from degradation products in pharmacokinetic studies?
- Methodology :
- Sample Preparation : Stabilize plasma samples with 1% formic acid and store at -80°C.
- LC-MS/MS : Use a triple quadrupole mass spectrometer (MRM mode) with deuterated internal standards.
- Validation : Assess matrix effects (post-column infusion) and recovery rates (>85% required) .
Data Contradiction Resolution
Q. Conflicting reports exist on the compound’s solubility in aqueous buffers. How can researchers resolve this?
- Methodology :
- Solubility Screening : Use shake-flask method in PBS (pH 7.4), SIF (pH 6.8), and SGF (pH 1.2) at 25°C. Centrifuge and quantify supernatant via UV.
- Contradiction Source : Discrepancies arise from buffer ionic strength (e.g., 0.1 M vs. 0.01 M phosphate).
- Recommendation : Standardize buffer conditions and report exact ionic strength .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
